
Merafloxacin
Descripción general
Descripción
Merafloxacin (CI-934) is a fluoroquinolone-class antibacterial agent initially developed for its bactericidal activity via inhibition of bacterial DNA topoisomerases. Recent studies have identified its novel antiviral properties, particularly its ability to inhibit programmed −1 ribosomal frameshifting (−1 PRF) in β-coronaviruses, including SARS-CoV-2. This frameshifting mechanism is critical for viral replication, as it allows translation of polyproteins required for RNA-dependent RNA polymerase (RdRp) activity. This compound disrupts this process by targeting the frameshift-stimulating element (FSE), a conserved RNA pseudoknot structure in the viral genome .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La merafloxacina se sintetiza mediante un proceso de varios pasos que involucra la formación de una estructura central de quinolona. La síntesis generalmente comienza con la preparación del ácido 1-etil-6,8-difluoro-4-oxoquinolina-3-carboxílico, que luego se somete a diversas reacciones químicas para introducir los grupos pirrolidinilo y etilaminometilo .
Métodos de Producción Industrial: La producción industrial de merafloxacina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para mantener la consistencia y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La merafloxacina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en la merafloxacina.
Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes sustituyentes en el núcleo de quinolona.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y aminas.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de merafloxacina con propiedades antibacterianas modificadas .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Merafloxacin was initially developed for its antibacterial properties. It exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This makes it effective against infections caused by resistant bacterial strains.
Antiviral Applications
Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound can significantly inhibit the -1 PRF activity crucial for viral replication. This inhibition disrupts the synthesis of proteins necessary for the virus's life cycle, thus reducing viral propagation.
- SARS-CoV-2 Inhibition : In vitro studies showed that this compound significantly reduced the efficiency of -1 PRF in SARS-CoV-2 by targeting its pseudoknot structures . This was validated through various assays, demonstrating its potential as a therapeutic agent against COVID-19.
- Broad-Spectrum Antibacterial Activity : Clinical trials have confirmed this compound’s effectiveness against multidrug-resistant strains of bacteria, showcasing its importance in treating complex infections where traditional antibiotics fail .
Future Research Directions
Further investigations are necessary to fully elucidate the safety profile and efficacy of this compound in clinical settings. Key areas for future research include:
- Mechanistic Studies : Detailed exploration of how this compound interacts with various cellular pathways during viral replication.
- Combination Therapies : Evaluating the potential synergistic effects when used in conjunction with other antiviral or antibacterial agents.
- Clinical Trials : Conducting comprehensive clinical trials to assess its effectiveness and safety in diverse patient populations.
Mecanismo De Acción
La merafloxacina ejerce sus efectos antibacterianos inhibiendo la formación del pseudonudo necesaria para el cambio de marco en el genoma del SARS-CoV-2. Esta inhibición evita la traducción adecuada de proteínas virales, impidiendo así la replicación viral . El compuesto se dirige al mecanismo de cambio de marco ribosomal, lo que lo convierte en un candidato prometedor para la terapia antiviral .
Compuestos Similares:
Ciprofloxacina: Otra fluoroquinolona antibacteriana con un mecanismo de acción similar pero un espectro de actividad diferente.
Levofloxacina: Conocida por sus propiedades antibacterianas de amplio espectro y utilizada en diversos entornos clínicos.
Moxifloxacina: Una fluoroquinolona con mayor actividad contra bacterias grampositivas.
Unicidad de la Merafloxacina: La merafloxacina es única debido a su inhibición específica de la formación del pseudonudo en el genoma del SARS-CoV-2, lo que la convierte en un posible candidato para el tratamiento de COVID-19 . Su capacidad para dirigirse al cambio de marco ribosomal la diferencia de otras fluoroquinolonas .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Mechanistic Differences
Merafloxacin vs. Geneticin
- Geneticin: An aminoglycoside antibiotic, geneticin inhibits −1 PRF in SARS-CoV-2 but operates through a distinct mechanism. Unlike this compound, it directly binds to ribosomal RNA, destabilizing the FSE-ribosome interaction. However, its broad-spectrum ribosomal targeting may lead to higher cellular toxicity compared to this compound’s specific FSE interaction .
- This compound: Exhibits specificity for β-coronavirus FSEs due to its interaction with the pseudoknot’s three-stem structure. It achieves an IC50 of 20 μM in −1 PRF inhibition and an EC50 of 2.6 μM in SARS-CoV-2 replication assays, with minimal impact on host translation or cell viability .
This compound vs. MTDB and Compound 1
- MTDB and Compound 1: These quinazoline derivatives bind FSE RNA but exhibit variable effects on thermal stability.
Spectrum of Activity
- Comparison with Other Fluoroquinolones: While most fluoroquinolones target bacterial topoisomerases, this compound’s unique C7 substituent (ethylaminomethyl-pyrrolidine) enhances RNA binding, a property absent in analogs like ciprofloxacin or delafloxacin .
Resistance and Mutational Robustness
This compound retains efficacy against naturally occurring FSE mutations (e.g., C13476U, C13501U) that preserve the pseudoknot’s three-stem architecture. In contrast, protease inhibitors like Ensitrelvir face higher resistance risks due to 3CL protease mutations .
Pharmacological Considerations
- Therapeutic Potential: In Vero E6 cells, this compound reduces SARS-CoV-2 viral titers by >90% at 10 μM, demonstrating in vitro efficacy. However, its pharmacokinetic profile (e.g., plasma protein binding, half-life) remains uncharacterized in mammalian models, necessitating further optimization .
Actividad Biológica
Merafloxacin is a fluoroquinolone antibiotic that has garnered attention not only for its antibacterial properties but also for its antiviral activity, particularly against coronaviruses such as SARS-CoV-2. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. Recent studies have revealed that this compound also interferes with the viral replication process in coronaviruses by targeting the programmed ribosomal frameshifting (−1 PRF) mechanism, which is essential for the synthesis of viral proteins.
Key Findings on Antiviral Activity
- Inhibition of SARS-CoV-2 : this compound has shown significant antiviral activity against SARS-CoV-2, with studies indicating it can inhibit viral RNA replication effectively. In a comparative analysis, this compound demonstrated an effective concentration (EC50) of approximately 23.7 μM against the Alpha variant of SARS-CoV-2 .
- Mechanistic Insights : The compound's ability to suppress −1 PRF has been a focal point in understanding its antiviral efficacy. By binding to the viral RNA pseudoknot structure that stimulates −1 PRF, this compound disrupts the translation of essential viral proteins, thereby inhibiting replication .
- Cellular Studies : In cellular models mimicking human respiratory infections, this compound maintained antiviral activity without causing significant cytotoxicity. For instance, in Calu3 cells (a lung adenocarcinoma cell line), it demonstrated sustained antiviral activity with minimal toxicity .
Comparative Efficacy
A comparative analysis of this compound's effectiveness against other antiviral agents reveals its unique position:
Compound | Virus | EC50 (μM) | Notes |
---|---|---|---|
This compound | SARS-CoV-2 (Alpha) | 23.7 | Effective in inhibiting −1 PRF |
Sotrovimab | SARS-CoV-2 (Alpha) | 0.00013 | Monoclonal antibody with lower EC50 |
Geneticin | SARS-CoV-2 | 164 | Higher EC50 compared to this compound |
Case Study 1: Inhibition of Viral Replication
In one study, this compound was tested alongside Geneticin in a pseudostratified model of human respiratory tissue infected with SARS-CoV-2. The treatment significantly reduced viral loads when administered post-infection, demonstrating its potential as a therapeutic agent in established infections .
Case Study 2: Structural Modeling and Binding Affinity
Research involving molecular dynamics simulations has provided insights into how this compound binds to the −1 PRF element in coronaviruses. These simulations suggest that the compound stabilizes certain conformations of the viral RNA, thereby impairing its ability to facilitate frameshifting during translation . This structural insight is crucial for understanding how modifications to this compound could enhance its antiviral properties.
Case Study 3: Broad-Spectrum Activity
This compound's effectiveness extends beyond SARS-CoV-2; it has also shown promise against other coronaviruses such as MERS-CoV. In vitro studies indicate that it can suppress replication across different strains, highlighting its potential as a broad-spectrum antiviral agent .
Propiedades
IUPAC Name |
1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYCLWCHFVRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869517 | |
Record name | Merafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-00-0, 110013-21-3 | |
Record name | Merafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 934 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.